molecular formula C4H6N2O5S B3195357 Pyrimidin-2-ol sulfate CAS No. 90010-00-7

Pyrimidin-2-ol sulfate

Cat. No.: B3195357
CAS No.: 90010-00-7
M. Wt: 194.17 g/mol
InChI Key: QTZMLFSKRZITIU-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry and chemical research. gsconlinepress.combohrium.comnih.gov Its importance stems from its presence in the fundamental building blocks of life: the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. nih.govignited.inresearchgate.net This biological prevalence has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

Pyrimidine-based compounds have been developed for a wide array of therapeutic applications, including as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents. gsconlinepress.comignited.inwjarr.com The versatility of the pyrimidine structure allows for diverse substitutions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. bohrium.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. researchgate.netnih.gov The ability to synthesize a vast library of pyrimidine derivatives makes this scaffold a continuing focus of drug discovery and development efforts. nih.gov

Overview of Organic Sulfate (B86663) Compounds in Chemical Synthesis

Organic sulfates are a class of organic compounds characterized by the presence of a sulfate group (-OSO₃⁻) covalently bonded to a carbon atom. libretexts.orgteachy.app These compounds are found in nature and are also synthesized for various applications. In biological systems, sulfation is a key metabolic process, and organic sulfates play roles in detoxification and signaling pathways. rsc.org

In the realm of chemical synthesis, organic sulfates serve as versatile intermediates. The sulfate group can act as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of other functional groups. rsc.org The synthesis of organic sulfates can be challenging due to their polarity and solubility characteristics. rsc.org However, methods have been developed to efficiently introduce sulfate groups onto a wide range of organic molecules, including complex natural products. rsc.org The use of sulfating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid are common strategies. rsc.org The study of organic sulfates is crucial for understanding both biological processes and for the development of new synthetic methodologies.

Historical Context of Pyrimidin-2-ol and its Salt Derivatives

The history of pyrimidine chemistry dates back to the 19th century. wikipedia.org The systematic study of pyrimidines is credited to Pinner, who in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org

One of the earliest known pyrimidine derivatives is alloxan, which was isolated in 1818 by Brugnatelli through the oxidation of uric acid. gsconlinepress.comresearchgate.net Barbituric acid, another key pyrimidine derivative, was first prepared by Grimaux in 1879. wikipedia.org Pyrimidin-2-ol, also known as 2-hydroxypyrimidine (B189755), is a fundamental derivative of pyrimidine. Its salt derivatives, such as pyrimidin-2-ol sulfate, are products of its reaction with acids. The formation of such salts is a common chemical transformation for basic compounds like pyrimidin-2-ol. This compound itself is noted as a colorless crystalline solid. chembk.com A common laboratory preparation involves the reaction of 2-hydroxypyrimidine with sulfuric acid. chembk.com

Compound Data

Below are tables detailing some of the known properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name1H-pyrimidin-2-one;sulfuric acid nih.gov
CAS Number90010-00-7 nih.gov
Molecular FormulaC₄H₆N₂O₅S chembk.comnih.gov
Molecular Weight194.16 g/mol nih.govguidechem.com
Synonyms2-Hydroxypyrimidine sulfate, Pyrimidin-2-olsulfate nih.gov

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical StateColorless crystalline solid chembk.com
SolubilitySoluble in water chembk.com
StabilityStable under acidic conditions, hydrolyzes under alkaline conditions chembk.com

Properties

CAS No.

90010-00-7

Molecular Formula

C4H6N2O5S

Molecular Weight

194.17 g/mol

IUPAC Name

1H-pyrimidin-2-one;sulfuric acid

InChI

InChI=1S/C4H4N2O.H2O4S/c7-4-5-2-1-3-6-4;1-5(2,3)4/h1-3H,(H,5,6,7);(H2,1,2,3,4)

InChI Key

QTZMLFSKRZITIU-UHFFFAOYSA-N

SMILES

C1=CNC(=O)N=C1.OS(=O)(=O)O

Canonical SMILES

C1=CNC(=O)N=C1.OS(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrimidin 2 Ol Sulfate

Direct Sulfation of 2-Hydroxypyrimidine (B189755)

The most straightforward approach to Pyrimidin-2-ol sulfate (B86663) is the direct sulfation of 2-hydroxypyrimidine. chembk.com This method involves the reaction of 2-hydroxypyrimidine with a sulfating agent, leading to the introduction of a sulfate moiety onto the hydroxyl group.

A common laboratory-scale preparation involves reacting 2-hydroxypyrimidine with sulfuric acid. chembk.com The process typically requires dissolving the starting material in sulfuric acid, followed by reaction, crystallization, and purification to yield the final product. chembk.com Another approach involves the use of a sulfur trioxide-trimethylamine complex (SO₃·NMe₃) as the sulfating agent. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

The efficiency and selectivity of the direct sulfation of 2-hydroxypyrimidine are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of sulfating agent, solvent, temperature, and reaction time. The stability of the resulting sulfate ester is also a critical consideration, as they can be labile under acidic conditions and at high temperatures. nih.gov

Common sulfating agents include sulfuric acid, chlorosulfonic acid, and sulfur trioxide complexes with bases like pyridine (B92270), trimethylamine, or triethylamine. nih.govnih.gov The choice of the sulfating agent and its corresponding base can influence the reactivity and selectivity of the reaction. For instance, scaffolds with more acidic hydroxyl groups, such as phenols, are often better sulfated with SO₃ complexes of weaker bases like pyridine. nih.gov

The solvent system plays a crucial role in the reaction outcome. While some reactions are performed neat, others utilize anhydrous solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or 1,4-dioxane (B91453) to facilitate the reaction and control its temperature. nih.govacs.org The use of a solvent can also aid in the purification of the product by minimizing the presence of inorganic salt byproducts. nih.gov

Temperature control is essential to prevent degradation of the starting material and the product. Sulfation reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to proceed at room temperature or slightly elevated temperatures to ensure complete conversion. nih.gov The reaction time is another parameter that needs to be optimized to maximize the yield while minimizing the formation of byproducts.

A significant challenge in the synthesis of sulfate esters is their purification. The presence of inorganic salts as byproducts can complicate the isolation of the desired compound. nih.gov Careful workup procedures, including extraction and cation exchange, are often necessary to obtain the pure product. nih.gov

A study on the rapid preparation of a large library of sulfated metabolites utilized a method involving sodium hydroxide, sodium bicarbonate, and a sulfur trioxide-trimethylamine complex in an inert atmosphere, followed by lyophilization and redissolution for analysis. mdpi.com This highlights a systematic approach to optimizing conditions for small-scale, high-throughput synthesis.

Catalytic Approaches in Direct Sulfation

To enhance the efficiency and sustainability of the sulfation process, catalytic methods are being explored. These approaches aim to reduce the amount of reagents required and simplify the reaction workup.

Brønsted acids can catalyze sulfation reactions by activating the sulfating agent or the substrate. While direct evidence for Brønsted acid-catalyzed sulfation of 2-hydroxypyrimidine is limited in the provided search results, the principle is well-established in organic synthesis. For instance, Brønsted acids have been used to catalyze the synthesis of various heterocyclic compounds. rsc.orgsioc-journal.cnuva.es A study on the synthesis of pyrimidine-5-carbonitrile derivatives employed a robust biowaste bone char-Brønsted solid acid catalyst, demonstrating the potential of solid acids in pyrimidine (B1678525) chemistry. nih.gov In the context of sulfation, the acidic environment provided by a Brønsted acid could facilitate the reaction, although care must be taken to avoid degradation of the acid-labile sulfate product. nih.gov

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, contributing to greener chemical processes. mdpi.comrsc.org Sulfated zirconia is a well-known solid acid catalyst used in various organic transformations, including those involving alcohols. rsc.orgtandfonline.comresearchgate.net Its strong Brønsted and Lewis acid sites can activate substrates for subsequent reactions. researchgate.net While its direct application to the sulfation of 2-hydroxypyrimidine is not explicitly detailed, its use in reactions involving alcohols suggests its potential as a catalyst for this transformation. rsc.org Other heterogeneous catalysts, such as ion exchange resins and sulfated oxides, have also been employed in related esterification reactions. researchgate.net The development of heterogeneous catalysts for the sulfation of pyrimidines could offer a more sustainable and efficient synthetic route.

A study on the N-alkylation of pyrimidine utilized ammonium (B1175870) sulfate coated on hydrothermal carbon as a heterogeneous catalyst, highlighting the application of supported reagents in pyrimidine modification. ias.ac.in This approach could potentially be adapted for sulfation reactions.

Table 1: Comparison of Catalytic Approaches

Catalyst Type Advantages Potential Challenges for Pyrimidin-2-ol Sulfate Synthesis
Brønsted Acid (Homogeneous) High activity, good for mechanistic studies. Difficult to separate from product, potential for product degradation under acidic conditions. nih.gov
Heterogeneous (e.g., Sulfated Zirconia) Easy separation and recycling, potential for continuous flow processes. mdpi.comrsc.org Lower activity compared to homogeneous catalysts, potential for catalyst deactivation. mdpi.com

| Supported Reagents | Combines advantages of homogeneous and heterogeneous systems. ias.ac.in | Preparation of the supported catalyst can be complex. |

Mechanistic Investigations of Sulfation Pathways

The mechanism of direct sulfation typically involves the nucleophilic attack of the hydroxyl group of 2-hydroxypyrimidine on the electrophilic sulfur atom of the sulfating agent. When using a sulfur trioxide complex, the reaction proceeds through the formation of a pyridinium (B92312) sulfonate or a similar intermediate, which then transfers the SO₃ group to the hydroxyl function.

In the case of sulfation using sulfuric acid, the reaction is essentially an esterification. The strong acid protonates the hydroxyl group, making it a better leaving group, and facilitates the attack by another molecule of sulfuric acid or a related sulfur species.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism, including the transition state geometries and activation energies. acs.orgnih.gov For example, DFT calculations have been used to study the sulfation of other molecules, elucidating the reactive areas through molecular electrostatic potential maps and analyzing the electronic properties of the involved species. acs.org Such studies on the sulfation of 2-hydroxypyrimidine could help in understanding the reaction pathway and in designing more efficient catalytic systems.

Functional Group Transformations for Sulfate Moiety Introduction

One possible strategy involves the synthesis of a pyrimidine derivative with a suitable leaving group at the 2-position, which can then be displaced by a sulfate salt. However, nucleophilic substitution on the pyrimidine ring can be challenging. wikipedia.org

Another approach could involve a ring transformation reaction. Certain pyrimidine derivatives can undergo ring-opening and subsequent ring-closure reactions in the presence of nucleophiles, potentially allowing for the incorporation of a sulfate group or a precursor. wur.nl

It is important to note that introducing a sulfate group often has to be the final step in a synthetic sequence, as the sulfate group's lability can limit the scope of subsequent chemical transformations. nih.gov

Table 2: List of Compounds

Compound Name
This compound
2-Hydroxypyrimidine
Sulfuric acid
Chlorosulfonic acid
Sulfur trioxide-trimethylamine complex
Sulfur trioxide-pyridine complex
Dichloromethane
Dimethylformamide
1,4-Dioxane
Sulfated zirconia

Green Chemistry Principles in this compound Synthesis

Atom Economy and Waste Minimization in Synthetic Routes

The principles of green chemistry are increasingly integral to the synthesis of heterocyclic compounds like this compound, with a strong emphasis on maximizing atom economy and minimizing waste. benthamdirect.com Traditional synthetic routes are often re-evaluated to identify and eliminate sources of inefficiency and environmental burden.

One of the primary strategies for waste minimization is the use of greener solvents or solvent-free reaction conditions. numberanalytics.com For instance, the use of sustainable reaction media such as Polarclean, a polar aprotic solvent, has been shown to be effective in the synthesis of various heterocyclic compounds, allowing for easier product isolation and reduced waste. frontiersin.orgfrontiersin.org Such solvents can sometimes be recycled, further diminishing the environmental footprint of the synthesis. frontiersin.org

Another key aspect is the development of one-pot, multi-component reactions. scispace.com These reactions, where multiple starting materials are combined in a single reaction vessel to form the desired product, are inherently more atom-economical as they reduce the number of intermediate steps, purifications, and solvent usage. tandfonline.com For pyrimidine synthesis, multicomponent reactions involving amidines, ketones, and other building blocks have been developed, offering high atom economy and good functional group tolerance. organic-chemistry.org While a specific multi-component reaction for this compound is not widely documented, the exploration of such pathways from readily available precursors represents a significant area for research and development.

The choice of catalysts also plays a crucial role in waste minimization. The use of recyclable, heterogeneous catalysts can significantly reduce the waste stream associated with catalyst removal. tandfonline.com For example, sulfated copper oxide has been used as a recyclable catalyst for the synthesis of N-fused pyrimidine derivatives. tandfonline.com The development of solid-supported catalysts, such as polymer-supported N-heterocyclic carbene palladium complexes, further exemplifies the move towards more sustainable catalytic systems in heterocyclic chemistry. acs.org

Recent research has also highlighted the potential of microwave-assisted synthesis and ultrasound-induced synthesis as green methods for preparing pyrimidine derivatives. benthamdirect.com These techniques can accelerate reaction rates, leading to higher yields and reduced energy consumption compared to conventional heating methods. benthamdirect.comtandfonline.com

The following table summarizes key strategies for improving atom economy and minimizing waste in the synthesis of pyrimidine derivatives, which are applicable to the production of this compound.

Strategy Description Potential Benefit for this compound Synthesis
Green Solvents Utilizing environmentally benign solvents like water or recyclable polar aprotic solvents. frontiersin.orgfrontiersin.orgReduces volatile organic compound (VOC) emissions and solvent waste.
One-Pot Reactions Combining multiple reaction steps into a single pot without isolating intermediates. scispace.comtandfonline.comIncreases efficiency, reduces solvent usage and waste from purification steps.
Recyclable Catalysts Employing heterogeneous or supported catalysts that can be easily recovered and reused. tandfonline.comacs.orgMinimizes metal contamination in the final product and reduces catalyst waste.
Energy-Efficient Methods Using microwave irradiation or sonication to accelerate reactions. benthamdirect.comtandfonline.comReduces reaction times and energy consumption.

Industrial Scale Synthesis Considerations and Advancements

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

A primary consideration is the selection of a robust and scalable synthetic route. The direct sulfation of 2-hydroxypyrimidine with sulfuric acid is a known method for preparing this compound. chembk.com While straightforward, the handling of large quantities of concentrated sulfuric acid on an industrial scale presents significant safety and corrosion challenges. Therefore, exploring alternative sulfating agents or catalytic methods for sulfation would be a key area for industrial process development.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the industrial synthesis of heterocyclic compounds. acs.org Flow reactors provide better control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and yield. The smaller reaction volumes at any given time in a flow system also mitigate the risks associated with highly exothermic reactions. The synthesis of oxindoles, another class of heterocyclic compounds, has been successfully demonstrated in a continuous-flow system using a heterogeneous catalyst, highlighting the potential of this technology for waste-minimized production. acs.org

Process analytical technology (PAT) is another critical component of modern industrial synthesis. The real-time monitoring of reaction progress allows for precise control and optimization, leading to higher product quality and reduced batch failures. For the synthesis of this compound, PAT could be employed to monitor the consumption of reactants and the formation of the product, ensuring optimal reaction times and minimizing the formation of impurities.

Furthermore, the downstream processing, including crystallization, filtration, and drying of the final product, must be optimized for large-scale production. The physical properties of this compound, such as its solubility and crystal morphology, will dictate the most suitable methods for isolation and purification. chembk.com A patent for the preparation of 2,4,5-triamino-6-hydroxypyrimidine sulfate describes a process involving cooling and crystallization followed by pH adjustment to obtain the final product, which could be an analogous process for this compound. google.com

The table below outlines key considerations for the industrial scale-up of this compound synthesis.

Consideration Description Advancement/Mitigation Strategy
Safety Handling of corrosive and potentially reactive reagents like sulfuric acid.Use of less hazardous reagents, implementation of robust safety protocols, and utilization of continuous flow reactors.
Scalability Ensuring the synthetic route is efficient and reproducible at a larger scale.Development of robust and well-characterized reaction conditions, and optimization of downstream processing.
Process Control Maintaining consistent product quality and yield.Implementation of Process Analytical Technology (PAT) for real-time monitoring and control.
Cost-Effectiveness Minimizing the cost of raw materials, energy, and waste disposal.Optimizing atom economy, using recyclable catalysts, and employing energy-efficient technologies.

Reaction Mechanisms and Chemical Transformations of Pyrimidin 2 Ol Sulfate

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of pyrimidin-2-ol, and by extension its sulfate (B86663) salt, can participate in nucleophilic substitution reactions. While direct studies on Pyrimidin-2-ol sulfate are limited, the reactivity of the parent compound, 2-hydroxypyrimidine (B189755), provides significant insights. The hydroxyl group can be displaced by various nucleophiles, often requiring activation. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or a chloro group, facilitates substitution.

Research on related pyrimidine (B1678525) structures demonstrates that the hydroxyl group can be replaced by halogens, amines, and other nucleophiles, which is a fundamental transformation in the synthesis of various substituted pyrimidines. These reactions are crucial for building more complex molecules with potential applications in medicinal chemistry and materials science.

Reactivity of the Sulfate Moiety in Organic Transformations

The sulfate group in this compound is a key feature influencing its reactivity. As the salt of a strong acid (sulfuric acid) and a weak base (2-hydroxypyrimidine), the sulfate moiety can act as a leaving group in certain reactions. However, its primary role is often to protonate the pyrimidine ring, thereby activating it towards certain transformations or influencing its solubility and stability. chembk.com

In organic synthesis, sulfate groups can sometimes be displaced, although they are generally considered to be poor leaving groups compared to halides or sulfonates like tosylates. The reactivity of the sulfate in this specific compound would likely depend on the reaction conditions, such as temperature and the presence of strong nucleophiles or catalysts.

Pyrimidine Ring Transformations Initiated by this compound

The pyrimidine ring is a stable aromatic system, but the presence of the sulfate group can initiate various transformations under specific conditions.

Similarly, documented instances of ring expansion reactions starting from this compound are not found in the primary chemical literature. Ring expansion of heterocyclic compounds typically involves specific precursors and reaction pathways not commonly associated with simple pyrimidine salts.

Rearrangement reactions involving the pyrimidine nucleus can occur under thermal or photochemical conditions, or in the presence of strong acids or bases. For this compound, the acidic nature of the sulfate group could potentially catalyze rearrangements of substituents on the pyrimidine ring, although specific examples are not detailed in the available sources.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution. The presence of two nitrogen atoms in the ring withdraws electron density, making it less susceptible to attack by electrophiles. The protonated state of the pyrimidine ring in this compound would further deactivate the ring towards electrophilic substitution.

However, the introduction of electron-donating groups onto the pyrimidine ring can activate it towards such reactions. For example, the synthesis of various substituted pyrimidin-2-ol derivatives often involves the cyclocondensation of a β-dicarbonyl compound with urea, followed by further functionalization. researchgate.netnih.gov These substituted pyrimidines may then undergo electrophilic substitution, but this is a property of the substituted ring system rather than a direct reaction of the parent this compound.

Catalytic Roles of this compound and its Derivatives in Organic Reactions

While direct catalytic applications of this compound are not extensively documented, derivatives of pyrimidin-2-ol have demonstrated notable catalytic activity in organic synthesis. A prominent example is the use of 4,6-dimethylpyrimidin-2-ol as a catalyst for the solvent-free aminolysis of esters. arkat-usa.org This reaction is crucial for the formation of amide bonds, a fundamental linkage in peptides and various pharmaceuticals.

The catalytic efficacy of 4,6-dimethylpyrimidin-2-ol is attributed to its ability to act as a bifunctional catalyst, simultaneously donating and accepting a hydrogen bond. arkat-usa.org This dual role facilitates the formation of a key eight-membered transition state between the ester and the amine. This mechanism allows for an efficient and mild conversion of esters to amides, which is often a challenging transformation due to the poor leaving group nature of the alkoxy group in esters. arkat-usa.orgchemistrysteps.com

A plausible mechanism for this catalytic process involves the activation of both the ester and the amine by the pyrimidin-2-ol catalyst, thereby lowering the activation energy of the reaction. arkat-usa.org This type of catalysis is particularly valuable in green chemistry as it can be performed under solvent-free conditions, reducing environmental impact. arkat-usa.org

Derivatization and Functionalization Strategies

The pyrimidine ring is a versatile scaffold that can be modified at both its nitrogen and carbon atoms. These modifications are essential for synthesizing a diverse range of compounds with specific chemical and biological properties.

Modification at Nitrogen Atoms

The nitrogen atoms in the pyrimidin-2-ol ring can undergo various modifications, most notably alkylation and acylation. The tautomeric nature of pyrimidin-2-ol, existing in equilibrium with its pyrimidin-2(1H)-one form, influences the site of these modifications. scialert.netacs.org

N-Alkylation: The alkylation of pyrimidin-2-ol derivatives typically occurs at the nitrogen atoms. The reaction of pyrimidin-2-ols with alkyl halides can lead to the formation of N-alkylated products. google.comnih.gov The regioselectivity of N-alkylation (at N1 or N3) can be influenced by the substituents on the pyrimidine ring and the reaction conditions. acs.orgmdpi.com For instance, efficient N-alkylation of pyrimidines has been achieved using ammonium (B1175870) sulfate coated Hydro-Thermal-Carbone (AS@HTC) as a heterogeneous catalyst, providing a green and efficient method for this transformation. ias.ac.in

Table 1: Examples of N-Alkylation of Pyrimidine Derivatives

Pyrimidine Derivative Alkylating Agent Catalyst/Conditions Product Reference
5-chloro-2-hydroxypyrimidine Benzyl chloride Tetraethyl ammonium fluoride (B91410) in THF N-alkylated product google.com

This table presents examples of N-alkylation on related pyrimidine structures, illustrating the general reactivity.

N-Acylation: Acylation of the ring nitrogen atoms in pyrimidine derivatives can be achieved using acylating agents such as ethanoyl chloride. scialert.net This reaction leads to the formation of N-acyl pyrimidinium salts, which can serve as reactive intermediates for further transformations. scialert.net

Functionalization at Carbon Positions

The carbon atoms of the pyrimidine ring in pyrimidin-2-ol exhibit different reactivities towards functionalization, which is largely governed by the electronic effects of the nitrogen atoms and the hydroxyl group. The pyrimidine ring is generally considered electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. scialert.netquora.com

Electrophilic Substitution: The electron-withdrawing nature of the two nitrogen atoms deactivates the pyrimidine ring towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating hydroxyl group at the C2 position can activate the ring towards electrophiles. Electrophilic attack is most likely to occur at the C5 position, which is the most electron-rich carbon. scialert.net Halogenation, for example, can occur at the C5 position, often requiring activating groups on the ring. scialert.net

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions. gcwgandhinagar.com Halogenated pyrimidin-2-ol derivatives can undergo nucleophilic substitution reactions where the halogen is displaced by a variety of nucleophiles. scribd.com

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds in pyrimidine rings, offering a more atom-economical approach to derivatization. researchgate.net Transition-metal-catalyzed C-H activation has been successfully applied to pyrimidine derivatives to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, Ru(II)-catalyzed C-H/C-H annulation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones with allyl alcohol has been reported. rsc.org While not specific to this compound, these methods highlight the potential for direct functionalization of the pyrimidine core.

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of Pyrimidin-2-ol Sulfate (B86663)

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline solids. Analysis of Pyrimidin-2-ol sulfate reveals a hydrogen-bonded framework. In this structure, the pyrimidine (B1678525) ring system maintains its planarity and participates in multiple intermolecular hydrogen bonds. smolecule.com The asymmetric unit is composed of a protonated pyrimidin-2-ol moiety and a hydrogen sulfate (bisulfate) anion, resulting in a charge-balanced system that facilitates the formation of an extensive hydrogen-bonding network. smolecule.com

The primary hydrogen-bonding interactions are observed between the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfate group. smolecule.com These interactions are crucial in dictating the solid-state packing of the molecule. Specifically, N-H···O hydrogen bond distances have been measured in the range of 2.52 to 2.59 Å. smolecule.com

While specific crystallographic data for this compound is limited in publicly accessible literature, the closely related compound, 2-Aminopyrimidinium hydrogen sulfate, provides a valuable analogue for understanding the crystal packing. In this related structure, the hydrogen sulfate anions form infinite chains that are interconnected by the protonated pyrimidine cations through a network of N—H···O and C—H···O hydrogen bonds, creating a three-dimensional supramolecular architecture. researchgate.net The crystal data for this analogous compound is detailed in the table below.

Interactive Data Table: Crystal Data for 2-Aminopyrimidinium hydrogen sulfate researchgate.net

ParameterValue
Chemical FormulaC₄H₆N₃⁺·HSO₄⁻
Molecular Weight193.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.388 (2)
b (Å)5.208 (3)
c (Å)18.468 (4)
β (°)112.84 (2)
Volume (ų)743.6 (5)
Z4
Calculated Density (Mg m⁻³)1.726

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of a compound with high precision. For this compound, HRMS provides an exact mass measurement, which corroborates its molecular formula, C₄H₆N₂O₅S. The experimentally determined exact mass is 193.99974247 g/mol , consistent with the calculated molecular weight of approximately 194.17 g/mol . smolecule.com

The fragmentation pattern in the mass spectrum, typically generated under electron impact (EI) or electrospray ionization (ESI), would be expected to show a stable molecular ion peak due to the aromatic nature of the pyrimidine ring. sapub.org Subsequent fragmentation would likely involve the loss of the sulfate group (SO₃, 80 Da) or the entire sulfuric acid moiety (H₂SO₄, 98 Da). Further fragmentation of the pyrimidine ring itself would lead to characteristic daughter ions, confirming the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the sulfate group, the ring protons are anticipated to be deshielded and resonate in the aromatic region of the spectrum. Based on data from similar pyrimidine derivatives, the aromatic protons typically appear in the range of δ 6.3–8.5 ppm. nih.gov The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4/H-6~8.0 - 8.5Doublet
H-5~6.5 - 7.0Triplet
N-HVariable (broad)Singlet
O-H (sulfate)Variable (broad)Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms in the pyrimidine ring are expected to resonate at distinct chemical shifts. The C-2 carbon, being attached to both an oxygen and two nitrogen atoms, would be the most deshielded and appear furthest downfield. The other ring carbons (C-4, C-5, C-6) would appear at chemical shifts characteristic of aromatic heterocyclic systems.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-4/C-6~150 - 155
C-5~110 - 115

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the H-4/H-6 protons and the H-5 proton, confirming their neighboring relationship on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., C-4 to H-4, C-5 to H-5, and C-6 to H-6).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations from the pyrimidine ring and the sulfate group.

Pyrimidine Ring Vibrations: The pyrimidine moiety would exhibit characteristic C=C and C=N stretching vibrations in the 1500–1700 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Sulfate Group Vibrations: The sulfate ion (SO₄²⁻) has four characteristic vibrational modes. The most intense of these is the antisymmetric stretching mode (ν₃), which appears as a strong, broad band in the IR spectrum around 1104-1132 cm⁻¹. nih.gov The symmetric stretching mode (ν₁) is typically strong in the Raman spectrum and appears around 991 cm⁻¹. nih.gov The bending modes (ν₂ and ν₄) appear at lower frequencies, typically in the 450-620 cm⁻¹ range. nih.gov

O-H and N-H Vibrations: Broad absorption bands in the high-frequency region of the IR spectrum (typically 3200–3500 cm⁻¹) would indicate the presence of O-H (from the sulfate) and N-H (from the pyrimidine ring) stretching vibrations, consistent with the extensive hydrogen bonding observed in the crystal structure.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Technique
Aromatic C-HStretching> 3000IR, Raman
N-H / O-HStretching3200 - 3500 (broad)IR
C=N / C=CRing Stretching1500 - 1700IR, Raman
Sulfate (SO₄²⁻)Antisymmetric Stretch (ν₃)~1100 - 1130IR (Strong)
Sulfate (SO₄²⁻)Symmetric Stretch (ν₁)~990Raman (Strong)
Sulfate (SO₄²⁻)Bending (ν₄)~620IR, Raman
Sulfate (SO₄²⁻)Bending (ν₂)~450 - 540Raman

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence characteristics of this compound are primarily dictated by the pyrimidin-2-ol chromophore. Due to the scarcity of direct spectroscopic data for the sulfate salt, the following discussion is based on detailed research findings for the parent compound, pyrimidin-2-ol, which exists in a tautomeric equilibrium between the -ol and -one forms (2-hydroxypyrimidine and 2(1H)-pyrimidinone). The presence of the sulfate group is expected to induce minor shifts in the absorption and emission spectra.

Electronic Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of pyrimidin-2-ol is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the heteroaromatic ring. The position and intensity of these bands are sensitive to the solvent environment.

Theoretical and experimental studies on 2(1H)-pyrimidinone have provided insights into its electronic absorption. Simulated absorption spectra show an intense S1 band centered at approximately 313 nm in a vacuum, which undergoes a significant blue-shift to around 294 nm in water. case.edu This hypsochromic shift is indicative of the stabilization of the ground state more than the excited state in polar, protic solvents due to hydrogen bonding interactions. The first absorption band is reportedly composed of two adiabatic excited states. case.edu

Experimental measurements in a 16 mM phosphate (B84403) buffer at pH 7.4 reveal two primary absorption bands for 2(1H)-pyrimidinone, one in the deep UVC region (~215 nm) and another in the UVB region (~300 nm). case.edu The molar absorption coefficient (ε) at the maximum of the lowest-energy absorption band has been reported, providing a measure of the probability of the electronic transition.

The introduction of a sulfonic acid substituent to an aromatic system typically induces a bathochromic (red) shift of the absorption maximum in the range of 5–15 nm. This is attributed to the electron-withdrawing nature of the sulfonic acid group, which can influence the energy levels of the π molecular orbitals. While specific data for this compound is unavailable, a similar bathochromic shift compared to the parent pyrimidin-2-ol can be anticipated.

Table 1: UV-Vis Absorption Data for 2(1H)-Pyrimidinone

Solvent/Condition λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Reference
Water (Simulated) 294 Not Reported case.edu
Vacuum (Simulated) 313 Not Reported case.edu
Phosphate Buffer (pH 7.4) ~300 6,800 case.edu

Fluorescence Spectroscopy

Pyrimidin-2-ol and its derivatives exhibit fluorescence, with the emission properties being highly dependent on the solvent and the specific tautomeric form. Studies on 2-hydroxypyridine (B17775) derivatives, which are structurally analogous, have shown that all ionic forms (cationic, neutral, and anionic) are fluorescent.

The photophysical properties of 1-methyl-2(1H)-pyrimidinone, a closely related derivative, have been investigated in various solvents. The lifetime of the first excited singlet state (S1) is strongly influenced by the solvent, ranging from 40 picoseconds in 1,4-dioxane (B91453) to 400 picoseconds in water. This significant variation highlights the role of solvent-solute interactions in the de-excitation pathways of the excited state. Both internal conversion and intersystem crossing are reported to contribute to the decay of the S1 state.

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is also sensitive to the molecular environment. For 1-methyl-2(1H)-pyrimidinone in water, a fluorescence quantum yield of 0.04 has been reported. case.edu Research on pyrimidine (6-4) pyrimidone photoadducts, which contain the pyrimidinone chromophore, has also provided insights into fluorescence quantum yields. For instance, the thymidylyl-(3'→5')-thymidine (6-4) photoadduct exhibits a fluorescence quantum yield of 0.03.

Solvent polarity can significantly affect the emission wavelength. Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the fluorescence emission spectrum. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

Table 2: Photophysical Data for 1-methyl-2(1H)-pyrimidinone

Solvent S1 Lifetime (τ) (ps) Fluorescence Quantum Yield (ΦF) Reference
Water 400 0.04 case.edu
1,4-Dioxane 40 Not Reported
Acetonitrile Not Reported Not Reported
Methanol Not Reported Not Reported

Note: The fluorescence quantum yield of 0.04 for 1-methyl-2(1H)-pyrimidinone in water is from a literature value mentioned in the reference. The S1 lifetimes are from a study on the impact of solvent on the photokinetics of this compound.

Theoretical and Computational Studies of Pyrimidin 2 Ol Sulfate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. scirp.org By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, orbital energies, and various spectroscopic parameters for pyrimidine (B1678525) derivatives. scirp.orgnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Pyrimidin-2-ol sulfate (B86663) can be characterized by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. scirp.orgnih.gov A smaller energy gap suggests higher reactivity. scirp.org

For a molecule like Pyrimidin-2-ol sulfate, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atoms of the sulfate group. The LUMO is likely to be distributed over the pyrimidine ring, particularly the C=N and C=O bonds. The precise energies and distributions would be determined by the specific tautomeric form and the conformation of the sulfate group.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

Molecular Orbital Energy (eV) Description
HOMO -7.2 Electron-donating regions, likely on the pyrimidine ring and sulfate oxygens.
LUMO -1.5 Electron-accepting regions, likely on the pyrimidine ring.

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, such as vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. science.govnih.gov Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands. science.gov Similarly, the prediction of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental data to confirm the molecular structure. nih.gov

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the electronic transitions and the wavelengths of maximum absorption (λmax). science.gov These theoretical predictions are invaluable for interpreting experimental spectra and can help to distinguish between different isomers or tautomers. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrimidine Derivative

Spectroscopic Data Predicted Value Experimental Value
IR Frequency (C=O stretch) 1680 cm-1 1675 cm-1
1H NMR (H4/H6) 8.6 ppm 8.5 ppm
13C NMR (C2) 162 ppm 160 ppm

Note: The data in this table is for illustrative purposes and demonstrates the typical correlation between predicted and experimental values for pyrimidine derivatives.

Tautomerism and Isomerization Pathways of this compound

Pyrimidin-2-ol can exist in tautomeric forms, primarily the -ol (enolic) and -one (keto) forms. acs.orgnih.govresearchgate.net The presence of the sulfate group can influence the relative stability of these tautomers. Computational studies on analogous systems like 2-hydroxypyridine (B17775)/2-pyridone have shown that the tautomeric equilibrium is sensitive to the environment, with the enol form often favored in the gas phase and the keto form being more stable in polar solvents. researchgate.netnih.govwuxibiology.com

DFT calculations can be used to determine the relative energies of the different tautomers of this compound, providing insight into which form is likely to be predominant under various conditions. acs.orgnih.govresearchgate.net By locating the transition state structures connecting the tautomers, the energy barriers for interconversion can be calculated, revealing the kinetics of the tautomerization process. wuxibiology.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations can be employed to explore its conformational landscape in different environments, such as in solution. mdpi.comrsc.org These simulations provide detailed information about the flexibility of the molecule, the accessible conformations of the sulfate group relative to the pyrimidine ring, and the interactions with solvent molecules. rsc.orgmdpi.com Analysis of the simulation trajectories can reveal the most stable conformations and the dynamics of conformational changes. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the reaction pathways involved in the formation or further reactions of this compound. For instance, the sulfation of pyrimidin-2-ol can be modeled to understand the reaction mechanism. nih.gov This involves locating the transition state structures and calculating the activation energies for the reaction. Such studies can provide insights into the reactivity of the molecule and the feasibility of different reaction pathways. acs.org The de novo synthesis pathway of pyrimidines, which involves a series of enzymatic reactions, can also be studied computationally to understand the role of each step. nih.govdavuniversity.orgcreative-proteomics.comyoutube.com

Intermolecular Interactions and Crystal Packing Prediction

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govacs.org For this compound, strong hydrogen bonds are expected between the sulfate group and the pyrimidine ring of neighboring molecules. mdpi.com

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystal structure. nih.govacs.orgmdpi.com Crystal structure prediction (CSP) is a computational approach that aims to predict the most stable crystal packing arrangements based on the molecular structure. wikipedia.org These predictions are crucial for understanding the solid-state properties of the compound and for rationalizing its polymorphism. nih.govacs.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Pyrimidin-2-ol
2-hydroxypyridine
2-pyridone
Carbamoyl phosphate (B84403)

Pyrimidin 2 Ol Sulfate As a Precursor and Intermediate in Complex Chemical Syntheses

Role in the Synthesis of Substituted Pyrimidine (B1678525) Derivatives

The primary application of pyrimidin-2-ol sulfate (B86663) and related sulfonates, such as tosylates and mesylates, is in the synthesis of 2-substituted pyrimidine derivatives. The sulfonate group at the C2 position is an effective leaving group, making the pyrimidine ring susceptible to nucleophilic substitution and, most notably, facilitating a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position, a site that is otherwise difficult to functionalize directly.

Detailed research has demonstrated the efficacy of pyrimidin-2-yl sulfonates in Suzuki, Sonogashira, and Buchwald-Hartwig-type coupling reactions. These methodologies provide access to a wide array of 2-aryl, 2-alkynyl, and 2-amino pyrimidine derivatives, which are important scaffolds in medicinal chemistry and materials science. For instance, a heterogeneous palladium catalyst supported on wool fiber has been shown to be effective for the C-C/C-N coupling of pyrimidin-2-yl sulfonates with arylboronic acids, terminal alkynes, or anilines, producing the desired products in good to high yields rsc.org. Similarly, a palygorskite-anchored palladium complex has been successfully employed for the same types of coupling reactions, highlighting the versatility and robustness of this synthetic approach rsc.org.

The general scheme for these transformations involves the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the pyrimidin-2-yl sulfonate, followed by transmetalation with the coupling partner (e.g., boronic acid or organostannane) and subsequent reductive elimination to yield the 2-substituted pyrimidine and regenerate the catalyst.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidin-2-yl Sulfonates This table is interactive and can be sorted by clicking on the column headers.

Coupling Reaction Coupling Partner Catalyst System Product Type Typical Yields (%) Reference
Suzuki Arylboronic Acids Wool-Pd Complex / PGS–APTES–Pd(OAc)₂ 2-Arylpyrimidines 75-95% rsc.orgrsc.org
Sonogashira Terminal Alkynes Wool-Pd Complex / PGS–APTES–Pd(OAc)₂ 2-Alkynylpyrimidines 70-90% rsc.orgrsc.org

Application in Heterocyclic Compound Synthesis

Beyond the synthesis of substituted pyrimidines, the activation of the pyrimidine core through sulfonation can be leveraged for more profound structural modifications, including the transformation of the pyrimidine ring into other heterocyclic systems. This "skeletal editing" represents a powerful strategy for generating molecular diversity from a common precursor.

A notable example is the two-atom swap skeletal editing for the conversion of pyrimidines into pyridines. This process involves the activation of a pyrimidine nitrogen with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), a potent sulfating agent. The resulting pyridinium-like intermediate is then susceptible to nucleophilic attack at the C6 position. This is followed by a Dimroth rearrangement, which proceeds through a sequence of ring-opening, bond rotation, and ring-closure to afford a pyridine (B92270) derivative chinesechemsoc.org. While this example involves N-activation of a pyrimidine, the principle of activating a heteroatom to induce ring transformation is analogous to the activation of the oxygen in pyrimidin-2-ol. This strategy opens up possibilities for using activated pyrimidines as synthons for a variety of other heterocyclic frameworks, significantly broadening their synthetic utility.

Strategies for Incorporation into Fused Ring Systems

Pyrimidin-2-ol sulfate is a strategic precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. The general strategy involves a two-stage process: first, the sulfonate group is displaced by a suitable nucleophile to install a functional group at the 2-position. This new group then participates in an intramolecular or intermolecular cyclization reaction to form the fused system.

A prominent class of fused heterocycles synthesized via this approach are the pyrimido[1,2-a]benzimidazoles, which are of interest for their potential pharmacological activities. The synthesis can be envisioned to start with a C-N coupling reaction between a pyrimidin-2-yl sulfonate and 2-aminobenzimidazole (B67599) nih.govnih.gov. The resulting 2-(benzimidazol-2-ylamino)pyrimidine intermediate, however, is not the typical precursor. A more common and direct route involves the reaction of 2-aminobenzimidazole with a β-dicarbonyl compound or its equivalent, which serves as the three-carbon component to construct the pyrimidine ring onto the benzimidazole (B57391) scaffold nih.govnih.govosi.lv.

Alternatively, a 2-aminopyrimidine (B69317), which can be synthesized from this compound via C-N coupling, is a versatile building block for various fused systems mdpi.com. For example, reaction of a 2-aminopyrimidine with α-haloketones can lead to the formation of imidazo[1,2-a]pyrimidines researchgate.net. These multistep sequences, originating from the activated pyrimidin-2-ol core, demonstrate a powerful strategy for incorporating the pyrimidine moiety into complex, polycyclic architectures.

Stereoselective and Enantioselective Synthesis Utilizing this compound Intermediates

While this compound itself is achiral, it can serve as a precursor to molecules that are used in stereoselective and enantioselective synthesis. The functional group transformations enabled by the sulfate leaving group allow for the introduction of various substituents, which can then be involved in asymmetric reactions.

There is a growing interest in the synthesis of chiral pyrimidine derivatives due to their importance as nucleoside analogs and in drug discovery rsc.orgresearchgate.net. One approach to achieving enantioselectivity is through the organocatalytic aza-Michael reaction. In this type of reaction, a pyrimidine nitrogen acts as a nucleophile, adding to an α,β-unsaturated aldehyde in the presence of a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether. This addition creates a new stereocenter with high enantiomeric excess. The resulting product can then be further modified, for example, by reduction of the aldehyde to an alcohol, yielding chiral acyclic pyrimidine nucleosides rsc.org.

Although this example does not directly use this compound in the stereodetermining step, it illustrates a pathway where the sulfate can be used to first synthesize a nucleophilic pyrimidine derivative (e.g., by converting it to a pyrimidine with an N-H bond). This derivative can then participate in an enantioselective transformation. Therefore, this compound acts as a versatile upstream intermediate that facilitates entry into the world of asymmetric synthesis of complex pyrimidine-containing molecules. The well-known Soai reaction, which involves the enantioselective alkylation of pyrimidine-5-carbaldehydes, further underscores the importance of pyrimidine scaffolds in the field of asymmetric catalysis researchgate.net.

Emerging Research Directions and Potential Future Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

The conventional synthesis of Pyrimidin-2-ol sulfate (B86663) involves the reaction of 2-hydroxypyrimidine (B189755) with sulfuric acid. While straightforward, current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. These emerging methods aim to improve yield, reduce reaction times, and minimize waste.

Key Research Thrusts:

Catalytic Approaches: Investigations are underway to identify catalysts that can facilitate the sulfation of 2-hydroxypyrimidine under milder conditions. This includes the use of solid acid catalysts and novel organocatalysts to enhance reaction efficiency and simplify product purification.

Flow Chemistry: Continuous flow synthesis is being explored as a scalable and highly controllable method for producing Pyrimidin-2-ol sulfate. This technique offers potential advantages in terms of safety, consistency, and the ability to integrate with downstream processing.

Microwave-Assisted Synthesis: The application of microwave irradiation is being studied to accelerate the reaction between 2-hydroxypyrimidine and a sulfonating agent. This method has shown promise in reducing synthesis time for other pyrimidine (B1678525) derivatives. researchgate.net

Synthesis StrategyPotential AdvantagesResearch Focus
Catalysis Milder reaction conditions, easier purification, reusability of catalyst.Development of solid acid and organocatalysts.
Flow Chemistry Enhanced safety, scalability, process control, and integration.Optimization of reactor design and reaction parameters.
Microwave-Assisted Drastic reduction in reaction time, potential for improved yields.Screening of solvents and reaction conditions.

These advancements in synthetic chemistry are crucial for making this compound more accessible for its burgeoning applications in other fields.

Exploration of this compound in Supramolecular Chemistry

The structure of this compound, featuring hydrogen bond donors (N-H, O-H) and acceptors (N, C=O, S=O), makes it an excellent candidate for constructing complex supramolecular architectures. smolecule.comnih.gov The ionic interaction between the protonated pyrimidine cation and the sulfate anion further drives self-assembly processes.

Current Research Focus:

Crystal Engineering: Researchers are studying the solid-state packing of this compound to understand the non-covalent interactions, such as hydrogen bonding and π-π stacking, that dictate its crystal structure. smolecule.com This knowledge is vital for designing new crystalline materials with tailored properties. X-ray crystallographic analyses have revealed extensive hydrogen-bonding networks that govern its solid-state organization. smolecule.com

Host-Guest Chemistry: The pyrimidine ring can act as a guest molecule within the cavities of larger host molecules, such as cyclodextrins or pillararenes. oaepublish.comaalto.fi The sulfate group can enhance solubility and provide an additional interaction site. This research could lead to the development of novel systems for molecular recognition and sensing.

Self-Assembling Systems: In solution, amphiphilic pyrimidine derivatives have been shown to self-assemble into nano-aggregates like micelles or vesicles. nih.govacs.org Research is exploring how the hydrophilic sulfate group in this compound can be leveraged to create novel, stable self-assembling systems in aqueous environments.

Supramolecular ApplicationKey InteractionsPotential Outcome
Crystal Engineering Hydrogen bonding, π-π stacking, electrostatic interactions. smolecule.comDesign of functional crystalline materials.
Host-Guest Chemistry Hydrophobic interactions, hydrogen bonding. oaepublish.comDevelopment of sensors and molecular transport systems.
Self-Assembly Hydrophilic/hydrophobic balance, intermolecular forces. acs.orgCreation of nanostructures for advanced applications.

Advanced Materials Science Applications (excluding biological/medicinal)

While much of the research on pyrimidine derivatives is in the biological field, the unique electronic and structural properties of this compound open doors to non-biological materials science applications.

Potential Future Applications:

Polymer Chemistry: The compound can be explored as a functional monomer or an additive in polymer synthesis. The sulfate group could be used to create ion-exchange resins or polyelectrolytes. Sulfur-containing polymers, in general, are known for their excellent optical performance and degradability.

Organic Electronics: Heterocyclic compounds, including pyrimidines, are integral to the field of organic electronics. This compound could be investigated as a component in the development of organic conductors, semiconductors, or materials for optical devices. The ability to form ordered structures through self-assembly is particularly advantageous in this context.

Corrosion Inhibition: Compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. The potential for this compound to adsorb onto metal surfaces and form a protective layer is a plausible area for future investigation.

Interdisciplinary Research with Theoretical Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Key Areas of Computational Study:

Molecular Modeling and Simulation: Density Functional Theory (DFT) and other computational methods are used to study the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives. nih.govfrontiersin.org These studies can predict the most stable conformations, reaction mechanisms, and the nature of intermolecular interactions, which is crucial for understanding its role in supramolecular chemistry.

Structure-Property Relationships: Theoretical calculations can establish clear relationships between the molecular structure of this compound and its macroscopic properties. For instance, computational models can predict how modifications to the pyrimidine ring would affect its electronic or self-assembly characteristics. acs.org

Predictive Design of New Materials: By simulating the interactions of this compound with other molecules or surfaces, theoretical chemistry can guide the design of new materials. This includes predicting the outcomes of co-crystallization experiments or the binding affinity in host-guest systems, thereby saving significant experimental time and resources.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the recommended methodologies for synthesizing Pyrimidin-2-ol sulfate, and how can researchers validate its purity and structural identity? A: Synthesis typically involves sulfonation of pyrimidin-2-ol under controlled acidic conditions. Post-synthesis, characterization should include:

  • Elemental analysis to confirm stoichiometry.
  • Spectroscopic techniques :
    • ¹H/¹³C NMR to verify hydrogen/carbon environments .
    • FT-IR to identify sulfate (S-O) stretching vibrations (~1050–1200 cm⁻¹).
  • X-ray crystallography for definitive structural confirmation .
  • HPLC or LC-MS to assess purity (>95% recommended for experimental reproducibility) .

Safety and Handling Protocols Q: What safety precautions are critical when handling this compound in laboratory settings? A: Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep in a cool, dry environment away from oxidizing agents .
  • Emergency measures : For skin contact, rinse immediately with water for 15 minutes; consult toxicity data (e.g., acute oral LD₅₀ in rodents) for risk assessment .

Advanced Research Questions

Stability and Degradation Pathways Q: How can researchers investigate the thermal and hydrolytic stability of this compound under varying experimental conditions? A: Design experiments to:

  • Thermogravimetric analysis (TGA) : Measure mass loss at incremental temperatures (e.g., 25–300°C) to identify decomposition points.
  • pH-dependent hydrolysis : Incubate the compound in buffered solutions (pH 2–12) and monitor sulfate release via ion chromatography .
  • Kinetic studies : Use Arrhenius plots to model degradation rates under accelerated storage conditions .

Mechanistic Interactions in Biological Systems Q: What strategies are effective for studying this compound’s interactions with enzymatic targets (e.g., dihydrofolate reductase)? A: Recommended approaches include:

  • Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities and active-site interactions .
  • Enzyme inhibition assays : Measure IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Data Contradictions and Reproducibility Q: How should researchers address inconsistencies in reported physicochemical properties (e.g., solubility, melting point) of this compound? A: To resolve discrepancies:

  • Cross-validate methods : Compare results from multiple techniques (e.g., DSC for melting points vs. capillary tube methods) .
  • Control variables : Document solvent purity, heating rates, and instrument calibration.
  • Statistical analysis : Apply ANOVA to assess inter-laboratory variability .
  • Meta-analysis : Review peer-reviewed studies to identify consensus values, noting outliers in supplementary datasets .

Methodological Frameworks

Designing Dose-Response Studies Q: What experimental design principles ensure robust dose-response analysis for this compound in cytotoxicity assays? A: Key considerations include:

  • Range-finding assays : Use log-scale concentrations (e.g., 1 nM–100 µM) to identify the effective range.
  • Replicates : Perform triplicate runs to minimize plate-edge effects in high-throughput systems .
  • Positive/Negative controls : Include reference inhibitors (e.g., methotrexate) and solvent-only blanks .
  • Data normalization : Express results as % viability relative to controls, using software like GraphPad Prism for curve fitting (e.g., sigmoidal dose-response models) .

Ethical and Reporting Standards Q: How should researchers document this compound experiments to meet ethical and reproducibility guidelines? A: Follow these protocols:

  • Ethical compliance : Adhere to institutional guidelines for chemical waste disposal and hazard reporting .
  • Detailed Supplementary Information : Provide raw NMR/spectral data, crystallographic files (CIF), and HPLC chromatograms in repositories like Zenodo .
  • Transparent reporting : Use the ARRIVE or CHEMR guidelines for preclinical studies to ensure methodological clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.